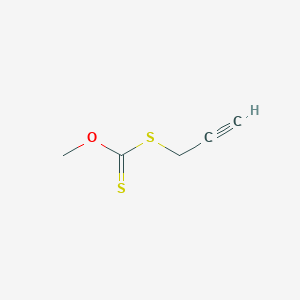
Carbonodithioic acid, O-methyl S-2-propynyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonodithioic acid, O-methyl S-2-propynyl ester, also known as Methyl propiolate, is a colorless, flammable liquid with a pungent odor. It is an organic compound that is widely used in the chemical industry for various purposes.
Mécanisme D'action
The mechanism of action of Carbonodithioic acid, O-methyl S-2-propynyl ester is not well understood. However, it is believed to act as a Michael acceptor, which means it can react with nucleophiles such as thiols and amines. This reaction can lead to the formation of thioesters and amides, respectively.
Effets Biochimiques Et Physiologiques
Carbonodithioic acid, O-methyl S-2-propynyl ester has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have antimicrobial properties and can inhibit the growth of certain bacteria and fungi. It has also been shown to have insecticidal properties and can be used as a pesticide.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Carbonodithioic acid, O-methyl S-2-propynyl ester is its ease of synthesis. It can be easily produced on a large scale and is relatively inexpensive. It is also a versatile reagent that can be used in various organic synthesis reactions. However, its use is limited by its pungent odor and flammability. Special precautions must be taken when handling the compound to ensure safety.
Orientations Futures
There are several future directions for Carbonodithioic acid, O-methyl S-2-propynyl ester research. One area of interest is its potential use as a catalyst in organic synthesis reactions. It has been shown to be an effective catalyst in certain reactions and could be further studied for its catalytic properties. Another area of interest is its potential use as a pesticide. Its insecticidal properties could be further studied to develop new, more effective pesticides. Additionally, its antimicrobial properties could be studied for potential use in the development of new antibiotics.
Méthodes De Synthèse
Carbonodithioic acid, O-methyl S-2-propynyl ester can be synthesized by reacting carbon disulfide with methanol in the presence of a base such as sodium hydroxide. The resulting product is then treated with propargyl alcohol to obtain Carbonodithioic acid, O-methyl S-2-propynyl ester propiolate. This synthesis method is a simple and efficient way to produce the compound on a large scale.
Applications De Recherche Scientifique
Carbonodithioic acid, O-methyl S-2-propynyl ester has been extensively studied for its potential use as a reagent in organic synthesis. It can be used as a precursor to synthesize various organic compounds such as esters, amides, and thioesters. It has also been used as a reagent in the synthesis of natural products and pharmaceutical compounds.
Propriétés
Numéro CAS |
123972-87-2 |
|---|---|
Nom du produit |
Carbonodithioic acid, O-methyl S-2-propynyl ester |
Formule moléculaire |
C5H6OS2 |
Poids moléculaire |
146.2 g/mol |
Nom IUPAC |
O-methyl prop-2-ynylsulfanylmethanethioate |
InChI |
InChI=1S/C5H6OS2/c1-3-4-8-5(7)6-2/h1H,4H2,2H3 |
Clé InChI |
GYFHRMCHTMWERL-UHFFFAOYSA-N |
SMILES |
COC(=S)SCC#C |
SMILES canonique |
COC(=S)SCC#C |
Synonymes |
Carbonodithioic acid, O-methyl S-2-propynyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



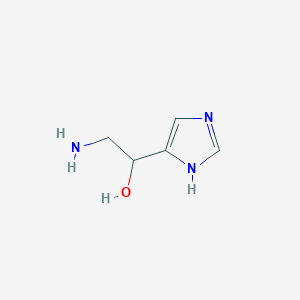
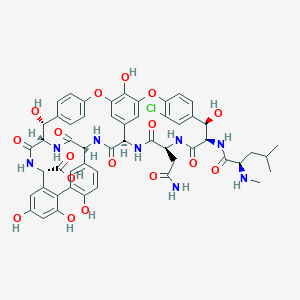
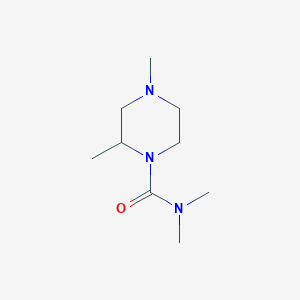
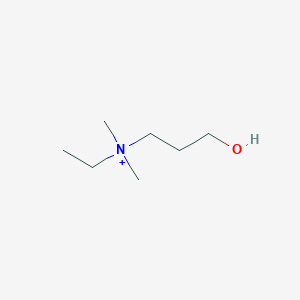
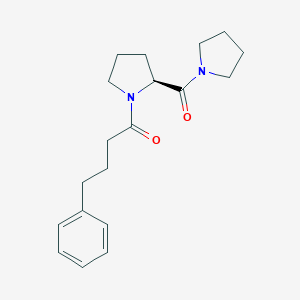
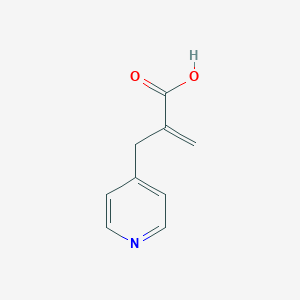
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptapentoxy-5,10,15,20,25,30,35-heptakis(pentoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B38619.png)
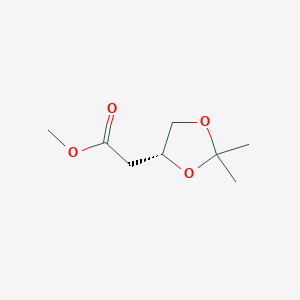
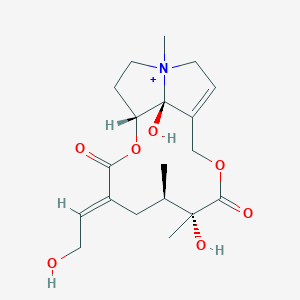
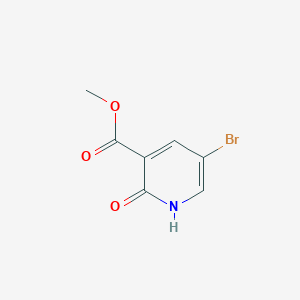


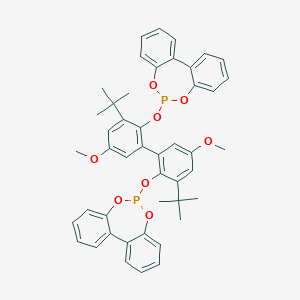
![3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde](/img/structure/B38641.png)